molecular formula C15H14ClN5O B2807909 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 937598-14-6

6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B2807909
CAS No.: 937598-14-6
M. Wt: 315.76
InChI Key: QFRARDDQPNWSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C15H14ClN5O and its molecular weight is 315.76. The purity is usually 95%.
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Biological Activity

6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS: 937598-14-6) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₅H₁₄ClN₅O
  • Molecular Weight : 315.76 g/mol
  • Structure : The compound contains a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorophenyl group and a carbohydrazide moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of activity include:

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess the ability to inhibit the growth of various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus0.22 - 0.25 μg/mLBactericidal
Staphylococcus epidermidis0.22 - 0.25 μg/mLBactericidal
Mycobacterium tuberculosisNot specifiedAntitubercular

The above data suggests strong antimicrobial potential against both Gram-positive bacteria and Mycobacterium tuberculosis .

Anti-inflammatory Activity

Pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory properties. Compounds in this class have shown promising results as selective COX-2 inhibitors.

Compound IC50 Value (μg/mL) Comparison Drug
This compound60.56Diclofenac Sodium (54.65)
Other derivativesVariesVaries

This indicates that the compound may serve as an effective anti-inflammatory agent comparable to established drugs .

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Antimicrobial Evaluation : A study highlighted the efficacy of various pyrazole derivatives against pathogenic strains, with specific focus on their MIC values and bactericidal activities .
  • Anti-inflammatory Mechanisms : Research demonstrated that certain derivatives could inhibit COX enzymes effectively, which is crucial for reducing inflammation .

Properties

IUPAC Name

6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c1-8-13-11(15(22)19-17)7-12(18-14(13)21(2)20-8)9-3-5-10(16)6-4-9/h3-7H,17H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRARDDQPNWSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.